Product packaging for Bismuth-205(Cat. No.:CAS No. 14333-38-1)

Bismuth-205

Cat. No.: B1240522
CAS No.: 14333-38-1
M. Wt: 204.97739 g/mol
InChI Key: JCXGWMGPZLAOME-AHCXROLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bismuth-205 (205Bi) is a synthetic radioisotope with a half-life of 14.91 days . It decays by electron capture (EC) with a decay energy of 2.705 MeV, resulting in the stable daughter isotope Lead-205 (205Pb) . In pharmaceutical and medical research, this compound serves as a crucial radiolabel for tracing the absorption, distribution, and bioavailability of bismuth-based pharmaceutical compounds . This application is vital for developing and optimizing treatments, such as those used for Helicobacter pylori suppression and peptic ulcer disease . Furthermore, this compound is employed in advanced cancer research, particularly in the development of targeted alpha therapies (TAT). It can be complexed with targeting molecules, such as beta-cyclodextrin derivatives, for precise delivery to prostaglandin E2 receptor-expressing tumors, offering a promising theranostic approach . The isotope is also integral to the study of bismuth-based nanoparticles (BiNPs), which are investigated for their role as radiosensitizers to enhance the efficacy of radiation therapy in various cancer models . This product is intended for Research Use Only. It is not for diagnostic or therapeutic use, nor for human use. Specifications: • CAS Number: 14333-38-1 • Half-Life: 14.91(7) days • Decay Mode: Electron Capture (EC) • Daughter Nuclide: 205 Pb

Structure

2D Structure

Chemical Structure Depiction
molecular formula Bi B1240522 Bismuth-205 CAS No. 14333-38-1

Properties

CAS No.

14333-38-1

Molecular Formula

Bi

Molecular Weight

204.97739 g/mol

IUPAC Name

bismuth-205

InChI

InChI=1S/Bi/i1-4

InChI Key

JCXGWMGPZLAOME-AHCXROLUSA-N

SMILES

[Bi]

Isomeric SMILES

[205Bi]

Canonical SMILES

[Bi]

Synonyms

205Bi radioisotope
Bi-205 radioisotope
Bismuth-205

Origin of Product

United States

Nuclear Structure and Decay Characteristics of Bismuth 205

Isotopic Parameters and Fundamental Nuclear Data of Bismuth-205

This compound (²⁰⁵Bi) is a radioactive isotope of the element bismuth, which has the atomic number 83. ontosight.ainih.gov Its nucleus is composed of 83 protons and 122 neutrons. ontosight.aichemlin.org The isotopic mass of this compound is 204.977385 atomic mass units (u). chemlin.org It possesses a nuclear spin and parity of 9/2-. chemlin.orgmit.edu The half-life of this isotope is approximately 15.31 days. mit.eduwikidata.orgwebelements.com

Table 1: Fundamental Nuclear Data of this compound

Parameter Value
Atomic Number (Z) 83
Neutron Number (N) 122
Mass Number (A) 205
Isotopic Mass 204.977385(5) u
Nuclear Spin and Parity 9/2-
Half-life 15.31 ± 0.04 days
Mass Excess -21,064.504 ± 5.111 keV
Binding Energy 1,610,749.78 ± 5.125 keV

Comprehensive Analysis of the this compound Decay Scheme

The decay of this compound is a well-documented process that exclusively proceeds to its daughter nuclide, Lead-205 (²⁰⁵Pb). chemlin.orgmit.eduwikidata.org This transformation occurs with a decay energy of 2.708 MeV. mit.edu

Electron Capture and Positron Emission Modes

This compound decays 100% of the time via electron capture and positron (β+) emission. chemlin.orgmirdsoft.org Electron capture is a process where the nucleus of an atom captures one of its own inner orbital electrons, which then combines with a proton to form a neutron and a neutrino. libretexts.orgeu.com This process is favored when the decay energy is insufficient for positron emission, which requires at least 1.022 MeV. eu.com In positron emission, a proton in the nucleus is converted into a neutron, and a positron and a neutrino are emitted. libretexts.org Both processes result in a decrease of the atomic number by one, transforming Bismuth (Z=83) into Lead (Z=82), while the mass number remains 205. libretexts.org

Decay Energy and Associated Gamma Emissions

The total decay energy (Q value) for the transformation of this compound to Lead-205 is 2.708 MeV. mit.edu This energy is distributed among the emitted particles and any subsequent gamma radiation. The decay process populates various excited states of the daughter nucleus, Lead-205, which then de-excite by emitting gamma rays of specific energies. osti.gov

Parent and Daughter Nuclide Relationships

This compound is itself a daughter product of the decay of other radionuclides. Its direct parent isotopes are Polonium-205 (²⁰⁵Po) through electron capture and Astatine-209 (²⁰⁹At) through alpha decay. chemlin.orgmit.edu The decay of this compound exclusively produces Lead-205 (²⁰⁵Pb). chemlin.orgmit.edumirdsoft.org

Table 2: Decay Chain Relationships of this compound

Relationship Nuclide Decay Mode
Parent Polonium-205 (²⁰⁵Po) Electron Capture
Parent Astatine-209 (²⁰⁹At) Alpha Decay
Subject This compound (²⁰⁵Bi) Electron Capture / β+
Daughter Lead-205 (²⁰⁵Pb) -

Investigation of Excited Nuclear States in Lead-205 Daughter Nuclide

The decay of this compound leads to the formation of its daughter nuclide, Lead-205, in various excited nuclear states. bnl.gov These excited states are characterized by specific energy levels, spins, and parities. The de-excitation of these states to the ground state of Lead-205 results in the emission of a cascade of gamma rays. osti.gov Studies have identified several excited levels in Lead-205 populated by the decay of this compound. kaeri.re.krchemlin.org For instance, an isomeric level in Lead-205 is known to be formed in this decay. bnl.gov

Theoretical Nuclear Models and Their Application to this compound Decay

The decay characteristics of this compound and other bismuth isotopes are analyzed using various theoretical nuclear models. researchgate.networldscientific.com These models, such as the shell model and the generalized liquid drop model, help in understanding and predicting nuclear properties like half-lives and decay energies. worldscientific.comresearchgate.net For instance, theoretical calculations have been performed to understand the probability of K-shell autoionization during the β+ decay of this compound. Furthermore, models based on quantum mechanical tunneling are used to analyze the alpha decay half-lives of bismuth isotopes, which provides insights into the influence of nuclear shell closures. researchgate.netsci-hub.se While Bismuth-209 was once considered the heaviest stable isotope, it is now known to undergo alpha decay to Thallium-205 with an exceptionally long half-life. physicsworld.comreddit.comwikipedia.orgnih.govbfs.de Theoretical models help to explain this observed stability. physicsworld.comreddit.com

Quantum Mechanical Tunneling Models

The phenomenon of alpha decay is explained by quantum mechanics as a tunneling process, a concept first proposed by George Gamow and independently by Gurney and Condon. aip.orgustc.edu.cn According to this model, an alpha particle is considered to be pre-formed within the nucleus, where it is constantly moving and colliding with the potential barrier created by the nuclear force and the electrostatic Coulomb repulsion. ohio.edu Classically, the particle would not have enough energy to overcome this Coulomb barrier. However, quantum mechanics allows for a non-zero probability that the particle can "tunnel" through this barrier and escape the nucleus. ustc.edu.cnjyu.fi

Models based on quantum mechanical tunneling are frequently used to analyze the alpha decay half-lives of heavy nuclei. researchgate.net For the bismuth isotopic chain, these models have been applied to favored alpha transitions. researchgate.net Although this compound's primary decay mode is electron capture, theoretical calculations of its alpha decay properties are performed as part of systematic studies across the entire isotopic chain (from A=184 to A=216). aip.orgresearchgate.net These systematic analyses help in understanding the influence of nuclear structure, such as the effects of the centrifugal barrier and the approaching N=126 neutron shell closure, on decay probabilities. researchgate.net

Unified Fission and Potential Models

Theoretical models that unify the descriptions of different decay processes, such as the Unified Fission Model (UFM), treat alpha decay as a special case of fission where the mass asymmetry is extremely large. rgipt.ac.inwhiterose.ac.uk These models, alongside potential models like the Coulomb and Proximity Potential Model (CPPM), are employed to calculate the half-lives of various isotopes, including those in the bismuth chain. aip.orgresearchgate.net The CPPM, for instance, has been used to systematically study the alpha-decay half-lives of bismuth isotopes (A=184-216) by calculating the potential barrier that the alpha particle must tunnel through. aip.org

Experimentally, the fission characteristics of this compound have been studied by bombarding Lead-204 targets with proton beams. researchgate.net These studies investigate the fission of the resulting ²⁰⁵Bi compound nucleus at excitation energies near its fission barrier. researchgate.net Research has shown that the fission of ²⁰⁵Bi produces a mass-asymmetric distribution of fragments at all studied energies. researchgate.net Analysis of these distributions indicates that the light fission fragments are centered around a proton number of Z ≈ 38, while the heavy fragments are centered at Z ≈ 45. researchgate.net

Interactive Table: Fission Fragment Characteristics of ²⁰⁵Bi

Fragment GroupApproximate Proton Number (Z)Approximate Neutron Number (N)
Light Fragments~38~56-58
Heavy Fragments~45~66-68

Data sourced from reference researchgate.net.

Systematics of Alpha Decay Half-Lives for Bismuth Isotopic Chains

Systematic studies of alpha decay half-lives across the chain of bismuth isotopes provide crucial insights into nuclear structure and stability. aip.org A wide range of bismuth isotopes, from A=184 to A=216, have been analyzed using models like the CPPM. aip.org These systematic calculations allow for the prediction of half-lives for unmeasured alpha transitions and help to reveal trends in nuclear behavior. researchgate.net

Production and Synthesis Methodologies for Bismuth 205

Accelerator-Based Production Routes for Bismuth-205

Particle accelerators, such as cyclotrons, are the primary tools for producing this compound. nih.govnih.gov These machines accelerate charged particles (like protons or deuterons) to high energies, which are then directed at a target material. The resulting nuclear reactions transmute the target nuclei into other isotopes, including ²⁰⁵Bi.

Cyclotrons are a common type of particle accelerator used for radionuclide production. nih.govmdpi.com For this compound, production pathways often involve irradiating lead (Pb) targets with protons. nih.govnih.gov For instance, the proton bombardment of natural lead targets has been studied to measure the production cross-sections and yields of both ²⁰⁵Bi and ²⁰⁶Bi. nih.gov The goal is often to produce no-carrier-added (NCA) bismuth isotopes, which are of high specific activity and suitable for tracer studies. nih.gov

Another cyclotron-based method involves the deuteron (B1233211) irradiation of natural bismuth (²⁰⁹Bi). While this reaction primarily produces polonium isotopes, their subsequent decay can be exploited as a source of radiobismuth isotopes. nih.gov The choice of target material, such as natural lead, or enriched isotopes like ²⁰⁶Pb and ²⁰⁷Pb, allows for the optimization of ²⁰⁵Bi production while minimizing isotopic impurities like ²⁰⁶Bi. nih.gov For example, irradiating ²⁰⁶Pb with protons at 20 MeV has been shown to produce ²⁰⁵Bi with only a small percentage of ²⁰⁶Bi contamination after a few weeks of decay. nih.gov

The bombardment of lead targets with deuterons is a viable route for synthesizing this compound. researchgate.netresearchgate.net This process has been investigated by measuring the cross-sections of deuteron-induced reactions on natural lead up to energies of 50 MeV. researchgate.netresearchgate.net Using the stacked foil activation technique, researchers can determine the excitation functions for the formation of various bismuth isotopes, including ²⁰⁵Bi. researchgate.netresearchgate.net

The primary reactions of interest are of the type ⁿᵃᵗPb(d,x)ⁿBi, where 'x' represents the ejected particles. The experimental data from these studies are crucial for applications in accelerator technology and for understanding the fundamental aspects of nuclear reactions. researchgate.netaps.org

Table 1: Example of Deuteron-Induced Reaction for this compound Production

TargetProjectileReaction TypeProduct
Lead (Pb)Deuteron (d)(d,xn)This compound

This table illustrates a general pathway for producing this compound via deuteron bombardment of lead.

While proton bombardment of lead is a common production method, proton-induced reactions on bismuth itself can also yield ²⁰⁵Bi. aps.orgaps.org The stable isotope Bismuth-209 (²⁰⁹Bi) is a suitable target material. aps.org When a ²⁰⁹Bi target is irradiated with a proton beam, a (p,pxn) reaction can occur, where 'p' is a proton, and 'xn' represents multiple neutrons being ejected from the nucleus. aps.orgaps.org

Specifically, the reaction ²⁰⁹Bi(p,p5n)²⁰⁵Bi leads to the formation of this compound. aps.org Studies have measured the production cross-sections for these reactions at proton energies ranging from 40 to 100 MeV using the stacked-foil technique. aps.orgaps.org This research helps to expand the nuclear data libraries for proton-induced reactions on heavy materials, which is important for applications in accelerator-driven systems and other nuclear technologies. aps.org

Deuteron-Induced Nuclear Reactions on Lead Targets

Nuclear Reaction Cross-Section Measurements for this compound Formation

The efficiency of any production method is quantified by its nuclear reaction cross-section, which measures the probability of a specific nuclear reaction occurring. Accurate cross-section data are essential for planning and optimizing the production of ²⁰⁵Bi. aps.orgresearchgate.net

The excitation function describes how the reaction cross-section varies with the energy of the incident particle. aps.orgaps.org These functions are determined experimentally by irradiating a stack of thin target foils with a particle beam. nih.govaps.org Each foil in the stack degrades the beam's energy by a small amount, allowing for the simultaneous measurement of cross-sections at various energies. aps.org

For ²⁰⁵Bi production, excitation functions have been measured for several reactions:

Proton-induced reactions on lead (ⁿᵃᵗPb(p,xn)²⁰⁵Bi) : Measurements have been conducted for proton energies up to 37 MeV. arxiv.org

Deuteron-induced reactions on lead (ⁿᵃᵗPb(d,x)²⁰⁵Bi) : Cross-sections have been measured for deuteron energies up to 50 MeV. researchgate.netresearchgate.net

Proton-induced reactions on bismuth (²⁰⁹Bi(p,pxn)²⁰⁵Bi) : Data has been collected for proton energies between 40 and 100 MeV. aps.orgaps.orgaps.org

These experimental results are compared with previously published data to ensure consistency and to fill gaps in existing nuclear data libraries like EXFOR. researchgate.netresearchgate.net

Experimental cross-section data are often compared with theoretical predictions from nuclear reaction model codes. researchgate.netaps.org This comparison serves to test and refine the theoretical models, which can then be used to predict cross-sections for reactions or energy ranges that have not been experimentally measured. jinr.ru

Several theoretical codes are used to calculate the excitation functions for ²⁰⁵Bi production:

TALYS : This code is frequently used to compare with new experimental data for proton-induced reactions on both lead and bismuth. arxiv.orgaps.orgaps.org Calculations often consider various nuclear level density models to find the best agreement with measured data. aps.orgaps.org

ALICE-IPPE and EMPIRE : These codes have also been used to analyze cross-section data, particularly for deuteron-induced reactions on lead. arxiv.orgresearchgate.net Comparisons show varying degrees of agreement; for example, for the ⁿᵃᵗPb(d,x)²⁰⁵Bi reaction, ALICE-IPPE-D and EMPIRE-D calculations have been found to overestimate the measured data. researchgate.net

Exciton (B1674681) Models : For proton cyclotron production, calculations have been performed using various pre-equilibrium models such as the full exciton model, hybrid model, and cascade exciton model, with equilibrium reactions calculated using the Weisskopf-Ewing model. dergipark.org.tr

These theoretical investigations have shown that the choice of nuclear input parameters, especially nuclear level density models, can significantly affect the calculated cross-sections for both (p,xn) and (p,pxn) type reactions. aps.orgaps.org

Table 2: Theoretical Models Used in Cross-Section Calculations for this compound Production

Model/CodeApplication/Reaction TypeReference
TALYSProton-induced reactions on Pb and Bi; Photonuclear reactions aps.orgaps.orgjinr.ru
ALICE-IPPEDeuteron-induced reactions on Pb; Proton reactions on Pb arxiv.orgresearchgate.net
EMPIREDeuteron-induced reactions on Pb; Proton reactions on Pb arxiv.orgresearchgate.net
Exciton ModelsProton cyclotron production calculations dergipark.org.tr

This interactive table summarizes the theoretical models employed to predict and analyze the production cross-sections of this compound.

Experimental Determination of Excitation Functions

Target Material Considerations and Preparation for this compound Synthesis

The production of this compound is achieved through various nuclear reactions, each necessitating specific target materials and irradiation conditions. The choice of target is crucial as it directly influences the yield and isotopic purity of the final ²⁰⁵Bi product.

Commonly, lead (Pb) isotopes are utilized as the primary target material for producing ²⁰⁵Bi. nih.gov Natural metallic lead can be bombarded with protons; for instance, a 30 MeV proton beam directed at a natural lead target will produce a mixture of this compound and Bismuth-206. unimi.it To optimize the production of isotopically purer ²⁰⁵Bi, enriched lead isotopes are preferred. The irradiation of enriched Lead-206 (²⁰⁶Pb) with a 20 MeV proton beam is a particularly effective method, yielding ²⁰⁵Bi with only a small percentage of ²⁰⁶Bi contamination. nih.gov Studies have also investigated the use of Lead-207 (²⁰⁷Pb) targets. nih.gov

Beyond lead, other elements can serve as target materials. The alpha particle activation of Thallium-203 (²⁰³Tl), often in the form of Thallium(III) oxide (Tl₂O₃), can produce ²⁰⁵Bi through the nuclear reaction ²⁰³Tl(α,2n)²⁰⁵Bi. researchgate.net Additionally, deuteron irradiation of natural Bismuth-209 (²⁰⁹Bi) has been explored as a production pathway. nih.gov Neutron-induced reactions on natural bismuth are also a potential source for producing ²⁰⁵Bi. researchgate.net

The physical preparation of the target involves ensuring it can withstand the thermal and mechanical stresses of irradiation. For cyclotron production, targets are often in the form of metallic foils or powders. iaea.org The chemical form of the target, such as metallic lead or thallium oxide, is chosen to be stable under bombardment and amenable to subsequent dissolution and chemical processing. unimi.itresearchgate.net

Table 1: Nuclear Reactions for this compound Production

Target Isotope Projectile Nuclear Reaction Reference
Natural Lead (Pb) Protons Pb(p,xn)²⁰⁵Bi nih.govunimi.it
Lead-206 (²⁰⁶Pb) Protons ²⁰⁶Pb(p,2n)²⁰⁵Bi nih.gov
Thallium-203 (²⁰³Tl) Alpha Particles ²⁰³Tl(α,2n)²⁰⁵Bi researchgate.net
Bismuth-209 (²⁰⁹Bi) Deuterons ²⁰⁹Bi(d,xn)²⁰⁵Bi nih.gov
Bismuth-209 (²⁰⁹Bi) Neutrons ²⁰⁹Bi(n,5n)²⁰⁵Bi researchgate.net

Radiochemical Separation and Purification Protocols for this compound

Following irradiation, the target contains the desired this compound, unreacted target material, and a variety of other radioisotopic and stable byproducts. A multi-step radiochemical process is therefore required to separate and purify the ²⁰⁵Bi.

Isolation Techniques from Irradiated Targets

The initial step in isolation involves dissolving the irradiated target. For lead targets, this is typically accomplished using nitric acid (HNO₃). unimi.it From this acidic solution, various techniques can be employed to separate the bismuth from the bulk target material.

Precipitation and Coprecipitation: A common method involves the selective precipitation of the bulk target material. When a lead target is dissolved in nitric acid, the lead can be precipitated out as solid lead nitrate (B79036), leaving the radiobismuth in the solution with a yield of at least 98%. akjournals.com Another technique is coprecipitation, where the trace amounts of bismuth are precipitated along with a carrier compound. For example, bismuth can be coprecipitated with lanthanum hydroxide. akjournals.com Bismuth can also be coprecipitated as a sulfide (B99878) using carriers like copper or cadmium sulfide. amazonaws.com

Ion Exchange Chromatography: Ion exchange chromatography is a powerful tool for separating bismuth from other elements.

Anion Exchange: Bismuth forms anionic complexes in certain acid solutions, which can be retained on an anion exchange resin while other elements pass through. A widely used method involves dissolving the irradiated lead target in nitric acid, precipitating the lead, and then loading the resulting solution onto a Dowex 1x8 resin. unimi.it

Cation Exchange: In other acidic conditions, bismuth exists as a cation and can be separated using a cation exchanger. After an initial separation by precipitation, carrier-free bismuth can be isolated chromatographically on a cation exchanger like OSTION LG KS 0803. akjournals.com

Solvent Extraction: Liquid-liquid extraction (LLX) provides a highly effective separation. For isolating bismuth from thallium targets, a system using methyl isobutyl ketone (MIBK) and hydrochloric acid (HCl) has been shown to achieve a very high separation factor. researchgate.net Dithizone extraction is another method mentioned for separating bismuth. amazonaws.com

Other Techniques: Solid-liquid exchange adsorption using inorganic ion exchangers offers another route. Zirconium vanadate (B1173111) has been used to separate bismuth radionuclides from a target matrix in a hydrochloric acid medium. researchgate.net

Table 2: this compound Isolation Techniques

Technique Description Target Reference
Precipitation Precipitation of solid lead nitrate in nitric acid to separate from radiobismuth. Lead akjournals.com
Coprecipitation Coprecipitation of bismuth with lanthanum hydroxide. Lead akjournals.com
Anion Exchange Separation on Dowex 1x8 resin after lead precipitation. Lead unimi.it
Cation Exchange Chromatographic isolation on OSTION LG KS 0803 cation exchanger. Lead akjournals.com
Solvent Extraction Liquid-liquid extraction using methyl isobutyl ketone (MIBK)-HCl system. Thallium researchgate.net
Adsorption Solid-liquid exchange adsorption on zirconium vanadate. Thallium researchgate.net

Strategies for Achieving High Radiochemical Purity

Achieving high radiochemical purity is essential, meaning the final product must be free from other radioisotopes and chemical impurities. The goal is often to exceed 99% purity. unimi.itwikipedia.org

The separation techniques described above, particularly when used in combination, form the primary strategy for achieving purity. For instance, a process involving precipitation followed by ion exchange chromatography can effectively remove both bulk target material and isotopic impurities. unimi.itakjournals.com

Further purification steps can be applied to remove trace metallic impurities. One method involves reacting a molten mixture containing the raw bismuth with chlorine gas. wikipedia.org The metallic impurities are converted to their chlorides, while the elemental bismuth remains unchanged, allowing for their separation. wikipedia.org This process contributes to achieving a final product of over 99% pure bismuth metal. wikipedia.org

For specific applications, such as the preparation of radiopharmaceuticals, High-Performance Liquid Chromatography (HPLC) is used as a final purification step. nih.gov This technique can separate the desired bismuth-labeled compound from any unreacted bismuth or other contaminants, ensuring a product with very high radiochemical purity. nih.gov Studies involving the labeling of biomolecules with ²⁰⁵Bi/²⁰⁶Bi have reported achieving radiochemical purities greater than 98%. researchgate.netnih.gov The radiochemical purity of the final preparation is typically confirmed using methods like paper chromatography or thin-layer chromatography (TLC). unimi.ittandfonline.com

Radiochemistry and Coordination Chemistry of Bismuth 205 in Research

Development and Evaluation of Chelating Agents for Bismuth-205

The success of a bismuth-based radiopharmaceutical hinges on the ability of a chelating agent to securely bind the Bi(III) ion and prevent its release in vivo. The dissociation of bismuth from its carrier molecule can lead to accumulation in non-target tissues, particularly the kidneys, causing toxicity. nih.gov Consequently, significant research has been dedicated to developing and evaluating robust chelating agents for bismuth isotopes.

The design of effective chelators for the Bi(III) ion is guided by its specific chemical properties. Bi(III) is a large, trivalent cation and is considered a borderline Lewis acid, meaning it can form stable complexes with ligands containing oxygen, nitrogen, and sulfur donor atoms. mdpi.com Key design principles for bismuth-specific ligands include:

High Coordination Number: The ionic radius of Bi(III) allows for higher coordination numbers, typically ranging from 8 to 10, which influences the geometry and stability of the resulting complex. nih.govmdpi.com

Preorganization and Rigidity: Macrocyclic chelators are often favored as they provide a pre-organized cavity that matches the size of the Bi(III) ion, leading to high thermodynamic stability. researchgate.net Rigidifying acyclic backbones, for instance in CHX-A''-DTPA, has also been shown to improve complex stability. researchgate.net

Donor Atom Preference: Bi(III) has a high affinity for nitrogen and oxygen donor atoms. nih.govosti.gov The use of nitrogen-rich ligands is a strategy for designing stable and selective Bi(III) chelating agents. osti.gov

Kinetic Inertness: Beyond thermodynamic stability, the complex must be kinetically inert to resist dissociation, which can occur via transchelation with endogenous proteins or other biological molecules. mdpi.comd-nb.info

Favorable Labeling Conditions: For heat-sensitive biomolecules like antibodies, it is crucial to have chelators that can be radiolabeled under mild conditions (e.g., room temperature and physiological pH) to prevent degradation of the vector molecule. nih.govmdpi.com

Several chelating agents have been investigated for their ability to form stable complexes with this compound. Comparative studies are essential to identify the most promising candidates for clinical translation.

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has been considered a "gold standard" for many radiometals and its Bi(III) complex exhibits high thermodynamic stability (logKML = 30.3). nih.gov However, DOTA has significant drawbacks for use with short-lived bismuth isotopes like ²¹³Bi. Its radiolabeling requires heating at high temperatures (e.g., 95°C) and high ligand concentrations, which can damage sensitive biomolecules and result in the loss of radioactivity due to decay. nih.govpreprints.org

NETA ({4-[2-(bis-carboxymethyl-amino)-ethyl]-7-carboxymethyl- nih.govpreprints.orgsnmjournals.orgtriazonan-1-yl}-acetic acid) and DEPA (7-[2-(bis-carboxymethyl-amino)-ethyl]-4,10-bis-carboxymethyl-1,4,7,10-tetraazacyclododec-1-yl-acetic acid) were designed to combine the advantages of both macrocyclic and acyclic frameworks. nih.govpreprints.org This design aims for rapid complexation kinetics at ambient temperatures while maintaining high thermodynamic stability. nih.govpreprints.org Studies with ²⁰⁵/²⁰⁶Bi have shown that NETA and DEPA derivatives can be radiolabeled rapidly at room temperature with high efficiency. snmjournals.orgnih.gov For example, a 3p-C-NETA-trastuzumab conjugate showed faster labeling with ²⁰⁵/²⁰⁶Bi compared to DOTA-trastuzumab. nih.gov Similarly, the 3p-C-DEPA-trastuzumab conjugate was extremely rapid in binding ²⁰⁵/²⁰⁶Bi. nih.gov

The table below summarizes a comparison of these chelators.

ChelatorKey CharacteristicsAdvantages for this compoundDisadvantages for this compound
DOTA Macrocyclic, high thermodynamic stability. nih.govHigh thermodynamic stability (logKML = 30.3). nih.govRequires heating for labeling, slow kinetics. nih.govpreprints.org
NETA Hybrid macrocyclic/acyclic structure. nih.govRapid labeling at room temperature, high stability. nih.govsnmjournals.orgNaked [²⁰⁵/²⁰⁶Bi(C-NETA)]⁻ showed high kidney uptake in some studies. preprints.org
DEPA Hybrid macrocyclic/acyclic structure. nih.govRapid labeling at room temperature, excellent stability. nih.govresearchgate.netFurther in-depth comparison with NETA is needed to establish the "gold standard". researchgate.net

Design Principles for Bismuth-Specific Ligands

Complexation Kinetics and Thermodynamic Stability Assessments of this compound Complexes

The efficacy of a chelator is determined by both its complexation kinetics (how fast the complex forms) and its thermodynamic stability (how stable the complex is once formed).

For bismuth-based radiopharmaceuticals, especially those involving short-lived isotopes like ²¹³Bi, rapid complexation kinetics are paramount. The development of chelators like NETA and DEPA was driven by the need to achieve fast labeling at room temperature. nih.gov Studies have shown that these chelators can achieve over 93% incorporation of ²⁰⁵/²⁰⁶Bi after just one minute at room temperature and pH 5.5. publish.csiro.au In contrast, labeling with DOTA under similar mild conditions is significantly slower and less efficient. publish.csiro.au

Thermodynamic stability is a measure of the strength of the bond between the metal ion and the chelator. A high stability constant (KML) is crucial to prevent the release of free Bi(III) in the body. mdpi.comd-nb.info While DOTA has a high thermodynamic stability with Bi(III), newer chelators have been developed with even more impressive stability. nih.gov For instance, the Bi(III) complex with DOTP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid)) exhibits an outstanding thermodynamic stability with a log KBiDOTP of 38.67 and impressive kinetic inertness. rsc.orgeuropa.eu The complexation stability data suggests that DEPA displays more rapid and substantial complexation with Bi(III) as compared to DOTA. researchgate.net

Chelator ComplexComplexation KineticsThermodynamic Stability (log KML)Kinetic Inertness
Bi-DOTA Slow, requires heating. nih.gov30.3 nih.govLower in vivo stability compared to newer chelators. publish.csiro.au
Bi-NETA Rapid at room temperature. nih.govHighLower degradation compared to Bi-CHX-A''-DTPA. nih.gov
Bi-DEPA Extremely rapid at room temperature. nih.govHighHighly stable in vivo. nih.govresearchgate.net
Bi-DOTP Fast formation kinetics. rsc.org38.67 rsc.orgeuropa.euImpressive kinetic inertness (t1/2pH=3 = 47,600 h). rsc.orgeuropa.eu

Radiochemical Labeling Strategies and Optimization with this compound

The strategy for radiolabeling a biomolecule with this compound depends heavily on the chosen chelator and the nature of the biomolecule itself. The goal is to achieve high radiochemical yield and purity under conditions that preserve the integrity and biological activity of the targeting molecule.

For robust biomolecules, labeling can sometimes be performed at elevated temperatures to improve kinetics, as is often the case with DOTA. nih.gov However, for heat-sensitive proteins and peptides, which are common vectors in targeted therapy, mild labeling conditions are essential. mdpi.com This has spurred the development of chelators like NETA and DEPA that allow for efficient labeling at room temperature. snmjournals.orgnih.gov

Optimization of the labeling process involves adjusting several parameters:

pH: The pH of the reaction mixture is critical. For many bismuth complexes, a slightly acidic pH (around 5.5) is optimal for labeling. publish.csiro.au

Ligand Concentration: The concentration of the chelator-conjugated biomolecule is another key parameter. While DOTA may require concentrations around 10 µM for quantitative yields with ²¹³Bi, chelators like CHX-A''-DTPA can be effective at 1 µM. nih.gov

Temperature and Time: As discussed, temperature and incubation time are adjusted based on the chelator's properties and the biomolecule's sensitivity. Chelators like 3p-C-NETA and 3p-C-DEPA achieve high labeling yields with ²⁰⁵/²⁰⁶Bi in as little as one minute at room temperature. nih.govresearchgate.net

The use of a bifunctional chelator, which has a reactive group for conjugation to the biomolecule, is a standard strategy. rsc.org The choice of the linker between the chelating moiety and the biomolecule can also influence the stability and biodistribution of the final conjugate. snmjournals.orgnih.gov

In Vitro Radiochemical Characterization of this compound Conjugates

Before any in vivo evaluation, newly developed this compound radioconjugates must undergo thorough in vitro characterization to assess their stability and behavior in a biologically relevant environment.

A critical in vitro test is the assessment of the radioconjugate's stability in human serum. This experiment simulates the in vivo environment and determines the extent to which the radiometal remains bound to the chelator over time. The conjugate is incubated in human serum at 37°C, and aliquots are analyzed at various time points to measure the percentage of intact radioconjugate. mdpi.comnih.gov

Studies have demonstrated the superior serum stability of NETA and DEPA-based conjugates compared to those using older chelators like DTPA. For example, a ²⁰⁵/²⁰⁶Bi-C-DEPA-trastuzumab conjugate remained 100% intact in human serum after 72 hours. nih.govmdpi.com In contrast, only 77% of the corresponding ²⁰⁵/²⁰⁶Bi-DTPA-trastuzumab conjugate was intact after the same period. nih.govmdpi.com The ²⁰⁵/²⁰⁶Bi-3p-C-DEPA-trastuzumab complex was also found to be stable in human serum over a 4-day study. nih.gov Similarly, a ²⁰⁵/²⁰⁶Bi-3p-C-NETA-trastuzumab conjugate was shown to be stable in human serum. nih.gov

These investigations into serum stability and protein binding are vital for predicting the in vivo behavior of a this compound radiopharmaceutical and for selecting the most promising candidates for further preclinical and clinical development. researchgate.net

This compound ConjugateSerum Stability ResultsStudy Duration
²⁰⁵/²⁰⁶Bi-C-DEPA-trastuzumab 100% intact. nih.govmdpi.com72 hours
²⁰⁵/²⁰⁶Bi-DTPA-trastuzumab 77% intact. nih.govmdpi.com72 hours
²⁰⁵/²⁰⁶Bi-3p-C-DEPA-trastuzumab Stable. nih.gov4 days
²⁰⁵/²⁰⁶Bi-3p-C-NETA-trastuzumab Stable. nih.govNot specified
²⁰⁵/²⁰⁶Bi-C-NETA No measurable loss of radioactivity. nih.gov14 days

Radiochemical Purity Determination Methods

The assessment of radiochemical purity is a critical step in the development and application of this compound (²⁰⁵Bi) based compounds for research. Radiochemical purity refers to the proportion of the total radioactivity in a sample that is present in the desired chemical form. A variety of analytical techniques are employed to ensure that the radionuclide is securely attached to the targeting molecule and to separate and quantify any unbound or degraded forms.

Chromatographic Techniques

Chromatography is a cornerstone for determining the radiochemical purity of ²⁰⁵Bi-labeled molecules. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. In the context of ²⁰⁵Bi radiopharmaceuticals, radio-HPLC systems are used to separate the intact radiolabeled compound from free ²⁰⁵Bi and other radiolabeled impurities. For instance, an HPLC system was developed for the purification of ²⁰⁵Bi-DOTMP, ensuring a carrier-free product in a physiological buffer. nih.gov The use of HPLC is crucial for both purification and quality control, as it can resolve species with very similar chemical properties. google.com It is considered a necessary quality control method to determine the integrity of radiopharmaceuticals. publish.csiro.au

Thin-Layer Chromatography (TLC): Radio-TLC is a simpler and more rapid chromatographic method often used for routine quality control. It provides information on the radiochemical yield and purity by separating the labeled compound, which typically remains at the origin (R_f = 0), from unbound bismuth, which moves with the solvent front (R_f ≈ 1). For example, the radiochemical yield of various ²⁰⁵/²⁰⁶Bi-labeled polyoxopalladates was determined to be over 99% using radio-TLC. nih.gov Similarly, studies involving [²⁰⁵/²⁰⁶Bi]Bi-DOTAGA-RAMEB reported a radiochemical purity higher than 98% as determined by radio-TLC. researchgate.net In the analysis of bismuth-labeled antibodies, ITLC (Instant Thin-Layer Chromatography) is used to separate the radiolabeled antibody (R_f = 0) from free metal species and metal chelates (R_f = 1.0). snmjournals.org

Paper and Size Exclusion Chromatography: Other chromatographic methods are also utilized. Paper chromatography with a butanol-water thiocyanic solution has been used to confirm the radiochemical purity of ²⁰⁵Bi solutions. unimi.it Size exclusion chromatography (SEC) is particularly useful for purifying radiolabeled macromolecules like antibodies from smaller molecules, such as unreacted ²⁰⁵Bi or chelators. google.com

Spectroscopic and Other Methods

Beyond chromatography, other analytical methods are essential for a comprehensive assessment of purity.

Gamma Spectroscopy: This technique is fundamental for determining the radionuclidic purity of a ²⁰⁵Bi sample. It identifies and quantifies the gamma-emitting radionuclides present. Gamma spectroscopy can detect any isotopic impurities or the presence of parent or daughter radionuclides. usra.edu For example, it can be used to ensure that a ²⁰⁵Bi preparation is free from other bismuth isotopes or activation byproducts from the target material. unimi.it Pulse-height multichannel analysis is a specific application of gamma spectroscopy used to ascertain the radiochemical purity of eluates and the final radiopharmaceutical product. snmjournals.org

Electrophoresis: For ²⁰⁵Bi-labeled proteins and antibodies, techniques like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are used to confirm the purity and integrity of the protein component of the conjugate. creative-biolabs.comnih.gov

The combination of these methods ensures that a ²⁰⁵Bi-labeled compound is of sufficient purity for reliable use in research, providing confidence that the observed biological distribution is due to the intended radiolabeled molecule.

Research Findings on Radiochemical Purity

The following tables summarize findings from various research studies on the determination of radiochemical purity for this compound labeled compounds.

Table 1: Radiochemical Purity of Various ²⁰⁵Bi Compounds

Compound/Complex Method Used Reported Radiochemical Purity/Yield Source(s)
[²⁰⁵/²⁰⁶Bi]Bi-DOTAGA-RAMEB Radio-TLC > 98% researchgate.net
²⁰⁵/²⁰⁶Bi-labeled Polyoxopalladates Radio-TLC > 99% nih.gov
²⁰⁵/²⁰⁶Bi(NO₃)₃ Solution Paper Chromatography > 99% unimi.it
[²⁰⁵/²⁰⁶Bi(AAZTA‐C4‐TATE)]⁻ Radio-TLC > 96% (stable over 21 hours) nih.gov
²⁰⁵Bi-DOTMP HPLC Purified to be carrier-free nih.gov
²¹³Bi-cDTPA-bevacizumab* ITLC 97.6–98.9% tandfonline.com
²¹³Bi-CHX-A″-bevacizumab* ITLC 93.7–95.0% tandfonline.com

*Note: Data for ²¹³Bi is included as a close analog, demonstrating the application of the method to bismuth-labeled antibodies.

Table 2: Chromatographic Separation Parameters for Bismuth Radiopharmaceuticals

Compound Type Chromatographic Method Stationary Phase Mobile Phase Separation Principle Source(s)
Bismuth-labeled antibodies Instant Thin-Layer Chromatography (ITLC) Not specified Saline (Phase I), 50% Acetonitrile (Phase II) Labeled antibody remains at origin (R_f=0), free metal/chelates migrate (R_f=1.0) snmjournals.org
²⁰⁵/²⁰⁶Bi-citrate vs. chelated complexes Radio-TLC Not specified 0.1 M citrate (B86180) buffer (pH=5.5) Citrate complexes migrate (R_f=0.8–1), while larger chelated complexes remain near origin (R_f=0.1–0.2) nih.gov

Preclinical Research Applications of Bismuth 205 As a Model Radionuclide

Tracer Studies in Animal Models for Fundamental Biological Processes

The favorable decay characteristics of Bismuth-205 make it an effective radiotracer for investigating the fundamental biological pathways of bismuth compounds in vivo.

Studies utilizing 205Bi-labeled compounds have been instrumental in determining the bioavailability and intestinal absorption of various pharmaceutical bismuth preparations in animal models, such as rats. Research has shown that intestinal absorption of bismuth is generally low. nih.govresearchgate.net However, the chemical form of the bismuth compound significantly influences its absorption. For instance, the bioavailability of bismuth from citrate-containing compounds is markedly higher than that from other salts like nitrate (B79036), salicylate, or gallate. nih.goveuropa.eu

Table 1: Bioavailability of Different 205Bi-Labeled Bismuth Compounds in Rats Data sourced from a study on pharmaceutical oral bismuth preparations. nih.govresearchgate.net

Compound Fecal Excretion (% of dose) Urinary Excretion (% of dose) Whole Body Retention (% of dose) Total Intestinal Absorption (% of dose)
Basic Bismuth Citrate (B86180) 99.5 ± 0.5 0.27 ± 0.06 0.06 ± 0.01 0.33 ± 0.06
Colloidal Bismuth Subcitrate 99.4 ± 0.4 0.30 ± 0.05 0.05 ± 0.01 0.35 ± 0.05
Water Soluble Bismuth Citrate 99.1 ± 0.6 0.22 ± 0.02 0.04 ± 0.01 0.26 ± 0.03
Basic Bismuth Salicylate 99.8 ± 0.7 0.07 ± 0.03 0.01 ± 0.01 0.08 ± 0.03
Bismuth Aluminate 99.7 ± 2.2 0.03 ± 0.02 0.01 ± 0.02 0.04 ± 0.03
Basic Bismuth Gallate 99.6 ± 0.6 0.10 ± 0.06 0.01 ± 0.01 0.12 ± 0.06

Following administration, 205Bi radiotracers have been used to map the distribution and retention of bismuth in various organs and tissues in non-clinical models. Studies in rats have consistently shown that the kidney is the primary organ for bismuth accumulation, retaining the highest concentration of the radiometal. nih.govresearchgate.netnih.gov

After oral administration of 205Bi-labeled compounds, decreasing concentrations of the radionuclide were found in the kidney, followed by bone, red blood cells, and the lung. nih.govresearchgate.net Similarly, after intraperitoneal injection of 205Bi/206Bi, the kidney contained the highest concentration by far, followed by a range of other tissues including the spleen, liver, femur, and lung. researchgate.net Research has also provided definitive evidence that bismuth penetrates subcellular compartments, with significant activity detected within the cell nucleus (30-50%) and mitochondria (10-25%) of kidney tissue. nih.gov The biological half-lives of 205Bi in rats have been described by a three-compartment model, with values of 10, 36, and 295 hours. nih.gov

Table 2: Tissue Distribution of 205/206Bi in Rats 24 Hours After Intraperitoneal Injection Data represents concentration in ng/g wet tissue. researchgate.net

Organ/Tissue Bismuth Concentration (ng g⁻¹ wt.w.)
Kidney 10
Thymus 1.3
Spleen 1.2
Liver 0.6
Thyroid 0.5
Trachea 0.4
Femur 0.4
Lung 0.3
Adrenal Gland 0.2
Stomach 0.2
Duodenum 0.1
Pancreas 0.1
Brain 0.03
Testis 0.03

Assessment of Bioavailability and Absorption Mechanisms (e.g., in rats)

Role of this compound as a Surrogate for Alpha-Emitting Bismuth Isotopes

The alpha-emitting isotopes 212Bi (half-life 60.6 min) and 213Bi (half-life 45.6 min) are of significant interest for targeted alpha therapy (TAT). publish.csiro.aumdpi.com However, their short half-lives and the logistical challenges of working with alpha-emitters complicate early-stage research. This compound, along with Bismuth-206 (206Bi, half-life 6.2 days), serves as a longer-lived surrogate, enabling more convenient and detailed preclinical evaluation of novel bismuth radiopharmaceuticals. publish.csiro.auresearchgate.netmdpi.com

The use of 205Bi is a key step in the preclinical development pipeline for new TAT agents. iaea.org It allows researchers to develop and optimize the complex chemistry required to attach the bismuth radioisotope to a targeting molecule, such as an antibody or peptide. publish.csiro.aunih.gov This includes the selection and evaluation of bifunctional chelators, which are molecules that bind securely to the radiometal on one end and attach to the targeting vector on the other. nih.gov By using 205Bi, scientists can perform these studies under less demanding radiological conditions, refining labeling methods and assessing the stability of the resulting radiopharmaceutical conjugate before proceeding with the short-lived, therapeutic alpha-emitter. researchgate.netresearchgate.net

Once a potential radiopharmaceutical is developed, 205Bi is used to study its in vivo behavior in animal models. iaea.org These non-clinical studies are crucial for understanding the pharmacokinetics, biodistribution, and targeting efficacy of the drug candidate. For example, researchers have used 205Bi/206Bi-labeled bevacizumab, an anti-VEGF monoclonal antibody, to compare different chelators (e.g., cDTPA vs. CHX-A″). researchgate.netresearchgate.net Such studies revealed that the choice of chelator significantly impacts the stability of the conjugate and its accumulation in non-target organs like the kidneys. researchgate.netresearchgate.net In another study, a compound designed to target PGE2-expressing tumors was labeled with 205Bi/206Bi to assess its tumor-homing capability and biodistribution in mice, demonstrating its potential as a PET imaging probe and a surrogate for a future therapeutic agent. mdpi.com These surrogate studies provide essential data to predict the behavior of the corresponding 212Bi or 213Bi therapeutic agent and guide its clinical translation. nih.govnih.gov

Facilitating Radiopharmaceutical Development in Preclinical Stages

Research into Bone Deposition Patterns using this compound Radiotracers

Biodistribution studies using 205Bi have consistently identified bone as a significant site of bismuth accumulation. nih.govresearchgate.net Following oral administration in rats, bone was found to be the second major organ of retention after the kidneys. nih.govresearchgate.net Similarly, studies involving intraperitoneal injection also showed notable uptake in the femur. researchgate.net This natural affinity of bismuth for bone tissue is an important consideration in the development of bismuth-based radiopharmaceuticals, as bone marrow is a critical organ for radiation exposure. The use of 205Bi as a tracer allows for the quantification of this deposition, providing data that is essential for the dosimetry calculations of therapeutic alpha-emitting bismuth isotopes and for understanding potential off-target effects. iaea.org

Autoradiographic Visualization Techniques

Autoradiography is a key technique that leverages the radioactive emissions of ²⁰⁵Bi to visualize its distribution within tissue sections, thereby providing a map of where a corresponding therapeutic agent would be located. nih.govnih.gov In this method, a tissue sample from a research animal administered a ²⁰⁵Bi-labeled compound is placed in contact with a photographic emulsion or a radiation-sensitive plate. The radiation from the decaying ²⁰⁵Bi exposes the film, creating a detailed image of the radiotracer's location at a microscopic level. nih.gov

This technique is particularly valuable for studying bone-seeking radiopharmaceuticals. For instance, researchers have synthesized and purified ²⁰⁵Bi-DOTMP to mimic the alpha-emitting therapeutic agent ²¹²Bi-DOTMP. nih.govresearchgate.net Using autoradiography on the hind legs and vertebral bodies of mice, they were able to visualize the precise deposition pattern of the agent in bony tissues. nih.govresearchgate.net These studies revealed a non-uniform distribution, providing critical insights that would be difficult to obtain with the short-lived ²¹²Bi. nih.gov The ability to visualize the spatial distribution of the analyte within the sample is a primary advantage of using radiotracers like ²⁰⁵Bi in this context.

Quantitative Analysis of Inhomogeneous Distribution

A significant finding from preclinical studies using ²⁰⁵Bi is the inhomogeneous, or non-uniform, distribution of bismuth-based radiopharmaceuticals in both target and non-target tissues. nih.govresearchgate.netnih.gov Quantitative analysis of this distribution is crucial for predicting therapeutic efficacy and potential toxicity.

In studies involving the bone-seeking agent ²⁰⁵Bi-DOTMP, autoradiographic analysis in young mice showed that the highest concentrations of the compound were not evenly spread but were localized in specific microstructures: the bone matrix, the endosteum (the membrane lining the interior of the bony shaft), and the growth zones. nih.govresearchgate.net This detailed localization data is vital for understanding how the therapeutic dose from an alpha-emitter would be delivered to these specific cellular compartments.

Quantitative analysis is also applied in the context of tumor targeting. In preclinical models, antibodies like trastuzumab are conjugated with a chelator, such as 3p-C-DEPA or 3p-C-NETA, and labeled with ²⁰⁵Bi (often alongside ²⁰⁶Bi) to assess their ability to target tumors. nih.govnih.gov Biodistribution studies involve measuring the radioactivity in tumors and various organs at different time points post-injection. nih.govnih.gov This allows for the calculation of metrics like the percentage of the injected dose per gram of tissue (%ID/g), which quantifies the tracer's uptake.

These analyses have demonstrated the successful and inhomogeneous targeting of tumors. For example, a ²⁰⁵/²⁰⁶Bi-labeled trastuzumab conjugate showed high uptake in tumor xenografts, with the concentration increasing over 24 hours, while uptake in most other organs remained low. nih.govnih.gov Such quantitative data confirms the specific targeting of the radiopharmaceutical and provides a basis for dosimetry calculations for its therapeutic counterpart.

Interactive Table: Biodistribution of ²⁰⁵/²⁰⁶Bi-Labeled Trastuzumab Conjugates in Tumor-Bearing Mice (%ID/g)

This table presents data from preclinical studies evaluating the biodistribution of trastuzumab antibody conjugates labeled with this compound/206. The values represent the percentage of the injected dose per gram of tissue (%ID/g) at 24 hours post-injection in athymic mice bearing LS174T tumor xenografts. Data is compiled from studies on different chelating agents to illustrate quantitative analysis of tumor targeting and organ distribution.

Organ/Tissue3p-C-NETA-Trastuzumab nih.gov3p-C-DEPA-Trastuzumab nih.gov
Blood10.3 ± 1.511.5 ± 2.1
Heart2.3 ± 0.42.5 ± 0.5
Lungs4.1 ± 0.74.5 ± 0.9
Liver4.8 ± 0.95.1 ± 1.2
Spleen2.5 ± 0.62.8 ± 0.7
Kidneys4.9 ± 1.15.3 ± 1.3
Muscle1.5 ± 0.31.8 ± 0.4
Bone2.1 ± 0.52.4 ± 0.6
Tumor25.1 ± 4.527.3 ± 5.2

Advanced Spectroscopic and Analytical Techniques in Bismuth 205 Research

Gamma-Ray and Conversion Electron Spectroscopy for Nuclear Data

The decay of ²⁰⁵Bi to Lead-205 (²⁰⁵Pb) is a complex process involving electron capture and the emission of gamma rays and conversion electrons. chemlin.orgosti.gov Early research in the 1950s and 1960s utilized permanent magnet and intermediate-image beta-ray spectrometers to study these radiations. osti.govcapes.gov.br These studies identified numerous transitions, though the complexity of the decay scheme made unique level assignments challenging. osti.gov

Gamma-ray spectroscopy, often performed with high-purity germanium (HPGe) or lithium-drifted germanium (Ge(Li)) detectors, provides precise measurements of the energies and intensities of the gamma rays emitted during the decay of ²⁰⁵Bi. researchgate.netosti.gov This information is fundamental to constructing and verifying the decay scheme of the isotope. researchgate.net

Conversion electron spectroscopy is a complementary technique that measures the kinetic energy of electrons ejected from an atom when a nucleus de-excites by transferring energy to an orbital electron instead of emitting a gamma ray. osti.govjyu.fi The internal conversion coefficients (ICCs), which are the ratio of conversion electrons to gamma rays, are sensitive to the multipolarity of the nuclear transition. osti.gov By comparing experimental ICCs with theoretical values, researchers can determine the spin and parity of the nuclear states involved in the decay. researchgate.netosti.gov Studies have focused on the K- and L-conversion lines of transitions in ²⁰⁵Pb following the decay of ²⁰⁵Bi. osti.gov

The following table summarizes some of the key nuclear data for Bismuth-205 obtained through these spectroscopic methods.

PropertyValue
Half-life15.31 days
Decay ModeElectron Capture (EC) / β+
Q-value2705(5) keV
Spin and Parity9/2-
Daughter Nuclide²⁰⁵Pb

This table presents key nuclear data for this compound.

High-Resolution Chromatography for Radiochemical Purity and Speciation

For applications of ²⁰⁵Bi, particularly in radiopharmaceutical research where it serves as a surrogate for the alpha-emitting isotope ²¹³Bi, ensuring high radiochemical purity is paramount. researchgate.netacs.org High-resolution chromatographic techniques are the primary methods for this purpose. who.int

High-Performance Liquid Chromatography (HPLC) coupled with a radiation detector is a powerful tool for separating and quantifying different chemical forms of bismuth. researchgate.netsigmaaldrich.com In studies involving ²⁰⁵Bi-labeled pharmaceutical preparations, HPLC gel chromatography has been used to confirm radiochemical purity. researchgate.net For instance, size exclusion chromatography on columns like Superose 12 can separate ²⁰⁵Bi-bound proteins from unbound bismuth, allowing for the characterization of its metabolic patterns in biological systems. researchgate.netunimi.it This technique is essential for verifying that the radioisotope is attached to the desired molecule and for studying the stability of the resulting radiolabeled compound. nih.gov

Radio-Thin-Layer Chromatography (Radio-TLC) is a simpler and often faster method for assessing radiochemical purity. escholarship.orgbrightspec.be This technique separates components of a mixture based on their differential migration on a stationary phase (like a silica (B1680970) gel plate) with a mobile phase. nih.gov For ²⁰⁵Bi-labeled compounds, Radio-TLC can quickly determine the percentage of the radioisotope that is successfully incorporated into the target molecule versus the amount that remains as free or unbound ²⁰⁵Bi. researchgate.netacs.orgfigshare.com Studies have demonstrated that radiometal incorporation of over 99% can be confirmed within minutes using this method. researchgate.netacs.org For some analyses, silica gel impregnated glass microfiber chromatography paper (ITLC-SG) is used with a specific mobile phase to separate complexed from non-complexed ²⁰⁵Bi. nih.govuniupo.it

HPLC Gel Chromatography

In-Source Laser Spectroscopy for Isotope Shift and Hyperfine Structure Analysis

In-source laser spectroscopy is a highly sensitive technique used to probe the nuclear properties of radioactive isotopes. researchgate.netin2p3.frarxiv.org By exciting atoms with a laser inside an ion source, precise measurements of the isotope shift and hyperfine structure of atomic transitions can be made. researchgate.netarxiv.org

The isotope shift refers to the small change in the energy of an atomic transition between different isotopes of the same element. optica.org This shift is caused by differences in the nuclear mass and, more importantly for heavy elements like bismuth, the nuclear charge radius. researchgate.netoptica.org By measuring the isotope shift between ²⁰⁵Bi and a reference isotope (like the stable ²⁰⁹Bi), researchers can deduce the change in the mean-square charge radius of the ²⁰⁵Bi nucleus. researchgate.net

Hyperfine structure refers to the splitting of atomic energy levels due to the interaction between the magnetic moment of the nucleus and the magnetic field produced by the atomic electrons, as well as the interaction between the nuclear electric quadrupole moment and the electric field gradient of the electrons. researchgate.netcdnsciencepub.comoptica.org Analysis of the hyperfine structure of ²⁰⁵Bi allows for the determination of its nuclear magnetic dipole moment and electric quadrupole moment. researchgate.net These measurements provide valuable insights into the shape and single-particle structure of the nucleus. researchgate.netcdnsciencepub.com For example, the magnetic moment of ²⁰⁵Bi has been determined through optical spectroscopy of the 3067 Å line. researchgate.net

Applications of Coincidence Spectrometry in Decay Scheme Elucidation

The decay of ²⁰⁵Bi results in a complex cascade of gamma rays and conversion electrons. osti.gov Coincidence spectrometry is a critical technique for unraveling this complexity and constructing an accurate decay scheme. researchgate.netaps.org This method involves detecting two or more radiations that are emitted in rapid succession from the same decay event.

By measuring gamma-gamma coincidences, researchers can establish which gamma rays are in a cascade and in what order they are emitted. researchgate.net This helps to place the energy levels in the daughter nucleus, ²⁰⁵Pb, correctly. Similarly, electron-gamma and electron-electron coincidence measurements provide further information to build and confirm the decay scheme. capes.gov.br For example, coincidence measurements have been used to identify transitions in ²⁰⁵Pb that are in coincidence with K x-rays from the electron capture process but not with other gamma rays, helping to place low-energy levels. capes.gov.br The use of multiple detectors, such as Ge(Li) detectors for gamma rays and Si(Li) detectors for electrons, allows for comprehensive coincidence studies. researchgate.net

Computational Chemistry Approaches (e.g., DFT) in Bismuth Coordination Studies

While not directly measuring properties of the ²⁰⁵Bi nucleus, computational chemistry methods are invaluable for understanding the coordination chemistry of bismuth, which is essential for designing chelators for bismuth-based radiopharmaceuticals. mdpi.com Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. mdpi.comacs.org

In the context of bismuth coordination chemistry, DFT calculations can predict the stable geometries of bismuth complexes, the nature of the bonds between bismuth and ligand atoms, and the electronic properties of the complexes. mdpi.comucl.ac.uk These theoretical insights complement experimental findings and help in the rational design of new ligands that can stably bind bismuth isotopes. acs.orgchemrxiv.org For instance, DFT studies have been used to understand how changing ligands affects the properties of bismuth complexes, providing guidance for optimizing their biological efficacy. mdpi.comacs.orgucl.ac.ukacs.org This is particularly relevant for the development of targeted alpha therapy agents, where the stability of the complex holding the radioisotope is critical.

Future Directions and Emerging Research Avenues for Bismuth 205

Innovations in Production Technologies for Enhanced Availability

The utility of ²⁰⁵Bi in research is directly linked to its availability. While cyclotron production remains a standard method, innovations are focused on enhancing production efficiency and exploring alternative routes to meet potential future demand.

The primary, established method for producing Bismuth-205 and its co-produced isotope Bismuth-206 involves the proton irradiation of natural lead targets within a cyclotron. nih.govpublish.csiro.au However, the increasing demand for various medical radioisotopes has spurred the development of more powerful and efficient accelerator technologies. Innovations include the design of high-power and superconducting cyclotrons, which are anticipated to drive the development of next-generation radiopharmaceuticals, including those involving bismuth isotopes. cern.ch

Beyond cyclotrons, photonuclear production using high-power electron linear accelerators (linacs) represents an emerging technological frontier. iaea.org This method offers a distinct advantage by eliminating the need for uranium-based starting materials and their associated nuclear waste, presenting a potentially cleaner production pathway. iaea.org Governmental bodies and research programs, such as the U.S. Department of Energy's Isotope Program, are actively investing in diverse production routes and new infrastructure to augment the global supply of critical isotopes. isotopes.govnih.gov

Table 1: Comparison of this compound Production Technologies
TechnologyDescriptionKey Innovations & AdvantagesReferences
Cyclotron Irradiation Protons are accelerated to high energies and directed at a target, typically a natural lead (Pb) foil, inducing nuclear reactions that produce 205Bi.- Established and widely used method.
  • Development of high-power and superconducting cyclotrons to increase yield.
  • nih.govcern.ch
    Photonuclear Production (Linac) High-energy photons (generated by a linear accelerator) are used to irradiate a target, inducing a (γ,xn) reaction to produce the desired isotope.- Alternative to particle-based production.
  • Eliminates the use of uranium and associated waste streams.
  • iaea.org

    Refinement of Theoretical Nuclear Models for this compound

    A precise theoretical understanding of the nuclear structure of ²⁰⁵Bi is fundamental to predicting its behavior and interaction, which informs its application in radiopharmaceuticals. Given its proximity to the stable, doubly-magic ²⁰⁸Pb nucleus, the nuclear shell model is considered the most suitable framework for describing bismuth isotopes. whiterose.ac.ukarxiv.orgarxiv.org

    Recent research has focused on refining this model through large-scale, systematic calculations. These studies utilize updated effective nuclear interactions, such as KHH7B and KHM3Y, to generate more accurate theoretical predictions for energy levels, electromagnetic properties, and the half-lives of isomeric states. arxiv.orgarxiv.org The goal of this work is to compare these advanced calculations with available experimental data to confirm or assign properties like spin and parity to previously unconfirmed nuclear states. arxiv.orgarxiv.org

    Beyond the general shell model, theoretical work is also being done to refine models for specific nuclear processes. This includes improving formulas for calculating alpha decay half-lives and developing models that can accurately describe phenomena associated with the beta-plus decay of ²⁰⁵Bi, such as the probability of atomic shell autoionization. researchgate.net Furthermore, sophisticated computational methods, including relativistic coupled-cluster theory, are being employed to refine calculations of fundamental atomic properties like field and mass isotope shifts. aip.org These refinements lead to a more precise extraction of the nuclear charge radii from experimental data, providing a benchmark for testing and improving nuclear structure theories. aip.org

    Table 2: Advancements in Theoretical Models for this compound
    Theoretical ModelArea of RefinementSignificanceReferences
    Nuclear Shell Model Use of new effective interactions (e.g., KHH7B, KHM3Y) in large-scale systematic calculations.Provides more accurate predictions of energy spectra, isomeric states, and electromagnetic properties for Bi isotopes. arxiv.orgarxiv.org
    Decay Process Models Development of improved formulas and models for alpha and beta decay characteristics.Allows for better prediction of decay half-lives and associated atomic phenomena like autoionization. researchgate.net
    Relativistic Atomic Structure Calculations Application of high-order methods like coupled-cluster theory to calculate isotope shifts.Enables more precise determination of nuclear charge radii from experimental data, testing the limits of nuclear theory. aip.org

    Exploration of Novel Radiochemical Concepts and Chelate Architectures

    The development of effective radiopharmaceuticals hinges on the ability of a chelating molecule to securely bind the radioisotope, preventing its release in the body. While traditional chelators like DOTA have been used, they are not perfectly suited for the large Bismuth(III) ion, exhibiting suboptimal stability. snmjournals.orgnih.gov This has driven the exploration of new chelate architectures, with ²⁰⁵Bi serving as an ideal model isotope for evaluating their labeling efficiency and stability. nih.govpublish.csiro.au

    One major innovation is the development of the mesocyclic chelator AAZTA. nih.gov Studies using ²⁰⁵Bi/²⁰⁶Bi have shown that AAZTA-based conjugates can be radiolabeled with high efficiency under milder conditions (room temperature and lower pH) compared to DOTA, which often requires heating. nih.gov Other novel structures include derivatives of existing chelators specifically designed with larger cavities to better accommodate the Bi³⁺ ion, such as NETA and DEPA. nih.gov The bifunctional chelator 3p-C-NETA has also been identified as a promising candidate, forming stable complexes with ²⁰⁵Bi/²⁰⁶Bi and showing potential as a versatile agent for theranostics. mdpi.com Research is also extending to different ligand types, including rigid octadentate H4OCTAPA derivatives and tetraphosphorus (B14172348) acid analogues of DOTA (like DOTP), which aim to form exceptionally inert bismuth complexes. snmjournals.orgresearchgate.net

    Table 3: Comparison of Novel vs. Traditional Chelators for Bismuth
    ChelatorClassKey Features & Advantages for Bismuth ChelationReferences
    DOTA Traditional (Macrocyclic)Gold standard for many radiometals, but forms complexes with Bi³⁺ that have limited in vivo stability and require heating for labeling. nih.govsnmjournals.org
    AAZTA Novel (Mesocyclic)Allows for rapid radiolabeling at room temperature and lower pH. Forms stable complexes. nih.gov
    NETA / DEPA Novel (Macrocyclic Derivative)Designed with a larger cavity size to provide a better coordination environment for the large Bi³⁺ ion. nih.gov
    3p-C-NETA Novel (Bifunctional)Forms highly stable complexes with 205/206Bi in vitro; shows promise as a versatile theranostic chelator. mdpi.com
    DOTP Novel (Phosphorus Analogue)Tetraphosphorus acid analogue of DOTA investigated for forming highly inert and stable Bi³⁺ complexes. snmjournals.org

    Expansion of Preclinical Research Methodologies for this compound Applications

    The long half-life (15.3 days) and positron-emitting properties of ²⁰⁵Bi make it an invaluable tool for preclinical research, allowing for detailed imaging and biodistribution studies that are not feasible with the short-lived therapeutic isotope ²¹³Bi (45.6 minutes). nih.govpublish.csiro.aumdpi.com Research methodologies are expanding to leverage these properties in new and innovative ways.

    A primary application is the use of small-animal Positron Emission Tomography (PET) to assess the tumor-targeting ability of novel radiolabeled molecules. mdpi.comnih.govresearchgate.net Recent preclinical studies have used ²⁰⁵Bi-labeled compounds to investigate new biological targets. For example, [²⁰⁵/²⁰⁶Bi]Bi-DOTAGA-RAMEB has been developed to target prostaglandin (B15479496) E2 (PGE2), a key molecule in the tumor microenvironment of various cancers. mdpi.comiiarjournals.org Similarly, the uptake of [²⁰⁵/²⁰⁶Bi(AAZTA-C4-TATE)]⁻ has been evaluated in somatostatin (B550006) receptor-positive cancer cells, demonstrating its potential for targeted imaging and therapy. nih.gov These in vivo PET studies are typically complemented by ex vivo biodistribution analysis, where radioactivity in excised organs is measured to provide a highly quantitative assessment of the tracer's behavior. mdpi.com

    Emerging research is also exploring entirely new imaging paradigms. One such approach is dual-contrast imaging with clinical photon-counting CT (PCCT). mdpi.com This technique aims to simultaneously visualize a bismuth-based agent alongside a standard iodinated contrast agent, which could provide a more comprehensive diagnostic picture by integrating different biological information in a single scan. mdpi.com These advanced preclinical methodologies are crucial for validating new targeting vectors and chelation strategies, bridging the gap between discovery and potential clinical application. mdpi.com

    Table 4: Overview of Preclinical Research Methodologies Using this compound
    MethodologyDescriptionRecent Research FindingsReferences
    PET Imaging & Biodistribution 205Bi-labeled compounds are injected into animal models to visualize and quantify tumor uptake and organ distribution over time.- Evaluated 205/206Bi-labeled cyclodextrins for targeting PGE2-positive tumors.
  • Compared uptake of 205/206Bi-AAZTA-TATE vs. 205/206Bi-DOTA-TATE in somatostatin receptor-positive cells.
  • nih.govmdpi.comiiarjournals.org
    In Vitro Cell Assays Cancer cell lines are incubated with 205Bi-labeled compounds to measure binding, uptake, and internalization.- Showed higher accumulation of [205/206Bi(AAZTA-C4-TATE)]⁻ compared to the DOTA equivalent in AR42J cells. nih.gov
    Dual-Contrast Photon-Counting CT (PCCT) An emerging imaging technique to simultaneously visualize and quantify low concentrations of bismuth and iodine contrast agents.- Feasibility studies show that bismuth can be reliably discerned, paving the way for advanced small-bowel imaging applications. mdpi.com

    Q & A

    Q. What are the primary methods for synthesizing Bismuth-205, and how do experimental parameters influence yield?

    this compound is predominantly synthesized via deuteron activation of lead-206, a naturally abundant isotope constituting ~25% of terrestrial lead. The reaction pathway involves bombarding lead-206 with deuterons (²H⁺) to produce this compound and neutrons. Key parameters include deuteron energy (optimized at 15–20 MeV) and irradiation time, which directly correlate with isotopic purity and yield. Post-synthesis purification requires radiochemical separation techniques, such as solvent extraction or ion-exchange chromatography, to isolate this compound from co-produced isotopes like Bismuth-206 .

    • Critical Data :
    ParameterOptimal RangeImpact on Yield
    Deuteron Energy15–20 MeVMaximizes cross-section
    Irradiation Duration4–6 hoursBalances saturation and decay
    Target Purity (Pb-206)≥99%Reduces impurities

    Q. How do the decay characteristics of this compound influence experimental design in nuclear chemistry?

    this compound decays via electron capture (ε) with a half-life of ~15.3 days, producing stable Thallium-205. Its decay chain includes short-lived progenitors (e.g., Polonium-205, half-life: 1.8 hours), necessitating rapid post-synthesis characterization. Researchers must account for:

    • Timing : Immediate spectroscopic analysis (gamma or alpha spectrometry) to avoid interference from decay products.
    • Shielding : Use low-Z materials (e.g., acrylic) to mitigate bremsstrahlung radiation during handling.
    • Data Correction : Apply decay-correction algorithms to quantify initial activity .

    Q. What spectroscopic techniques are most effective for characterizing this compound in complex matrices?

    Gamma spectroscopy (using high-purity germanium detectors) is optimal due to this compound’s distinct gamma emissions at 703 keV and 1,767 keV. For trace-level detection in biological or environmental samples, inductively coupled plasma mass spectrometry (ICP-MS) offers sensitivity down to 0.1 ppt. Cross-validation with alpha spectrometry is recommended to resolve ambiguities from overlapping peaks in mixed-isotope samples .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported decay pathways of this compound?

    Discrepancies arise from competing decay routes: 99.86% of Polonium-205 decays into this compound, while Astatine-209 contributes minimally (4.1%). To validate pathways:

    • Isotopic Tracing : Use enriched Astatine-209 or Polonium-205 precursors in controlled activation experiments.
    • Half-Life Correlation : Compare observed decay curves with theoretical models for each parent isotope.
    • Statistical Analysis : Apply Bayesian methods to quantify pathway probabilities from conflicting datasets .

    Q. What methodological challenges arise when using this compound in targeted alpha therapy (TAT), and how are they addressed?

    this compound’s application in TAT (e.g., prostate or pancreatic cancer) requires conjugation to tumor-targeting molecules (e.g., beta-cyclodextrin). Key challenges include:

    • Chelation Stability : Optimize bifunctional chelators (e.g., DOTAGA) to prevent in vivo dissociation.
    • Dosimetry : Balance therapeutic efficacy (alpha particle range: 50–100 µm) with off-target toxicity using Monte Carlo simulations.
    • In Vivo Validation : Conduct biodistribution studies in murine models, with PET/CT imaging (using Gallium-68 as a surrogate tracer) to track pharmacokinetics .

    Q. How do regulatory limits for this compound impact laboratory safety protocols?

    Regulatory thresholds (e.g., 100 Bq/g for this compound) mandate strict handling protocols:

    • Containment : Use gloveboxes or fume hoods for synthesis and purification.
    • Waste Management : Segregate low-level waste (LLW) with half-lives <30 days for decay storage.
    • Compliance Reporting : Maintain activity logs aligned with IAC guidelines (see table below) .
    • Regulatory Limits :
    IsotopePermissible Concentration (Bq/g)
    This compound100
    Bismuth-20710
    Polonium-2100.1

    Methodological Best Practices

    • Reproducibility : Document irradiation parameters, purification steps, and characterization data in line with journal guidelines (e.g., Beilstein Journal’s requirements for experimental rigor and auxiliary data) .
    • Contradiction Analysis : Use triangulation (multiple detection methods) and peer validation to resolve conflicting decay or activity measurements .
    • Ethical Compliance : Adhere to radiation safety protocols and cite primary literature for synthesis methods to ensure transparency .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.